5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c1-3-7-2-4-9(3)8-5(12-4)6(10)11/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOLIBCMDMUZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1N=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid (CAS No. 1508284-17-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Properties
- Molecular Formula : C₆H₅N₃O₂S
- Molecular Weight : 183.19 g/mol
- Chemical Structure : The compound features a thiadiazole ring fused with an imidazole structure, which is known to enhance biological activity due to its unique electronic properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Properties
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. In particular, studies have shown that certain substituted imidazo-thiadiazole derivatives possess potent anti-tubercular properties against Mycobacterium tuberculosis with minimal cytotoxic effects on normal cell lines. For example:
- Activity Against Mycobacterium tuberculosis : Derivatives containing a p-substituted phenyl group demonstrated enhanced anti-tubercular activity with a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) have shown varying degrees of cytotoxicity:
- MCF-7 Cell Line : Certain derivatives reduced cell viability significantly at concentrations that did not affect normal cells.
- LoVo Cell Line : Compounds exhibited higher inhibition rates compared to their effects on MCF-7 cells, indicating selective toxicity towards cancerous cells .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. These properties are crucial as they can mitigate oxidative stress in cells, potentially preventing various diseases including cancer.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Some studies suggest that thiadiazole derivatives may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it can reduce ROS levels in cells, thereby protecting against oxidative damage.
Scientific Research Applications
Medicinal Chemistry
Neurodegenerative Disease Treatment
One of the prominent applications of 5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid is in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of this compound can act as amyloid-beta lowering agents, potentially mitigating the cognitive decline associated with such diseases .
Case Study : A patent describes the synthesis of various imidazo-thiadiazole derivatives that demonstrated efficacy in reducing amyloid-beta levels in vitro. These compounds were evaluated for their ability to inhibit the aggregation of amyloid plaques, a hallmark of Alzheimer's pathology .
Anticancer Activity
Synthesis of Novel Anticancer Agents
The compound has been synthesized into various derivatives that exhibit significant anticancer activity. Studies have shown that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines.
Case Study : In a study conducted by J. Malgorzata et al., several 1,3,4-thiadiazole derivatives were synthesized and tested against Ehrlich’s Ascites carcinoma cells. Results indicated that these compounds exhibited notable cytotoxicity compared to control groups .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound and its derivatives. These compounds have shown effectiveness against various bacterial strains and fungi.
Data Table: Antimicrobial Efficacy
| Compound Name | Bacterial Strains Tested | Fungal Strains Tested | Activity Level |
|---|---|---|---|
| Derivative A | E. coli, S. aureus | A. niger | High |
| Derivative B | K. pneumoniae | F. oxysporum | Moderate |
| Derivative C | B. subtilis | T. viride | Low |
Synthesis and Research Applications
The synthesis of this compound can be achieved through various methods involving thiadiazole ring formation and subsequent functionalization. This versatility allows researchers to tailor the compound for specific applications.
Synthesis Methodology Overview
- Starting Materials : Thiosemicarbazides and carbon disulfide.
- Reagents Used : Hydrazine hydrate, monochloracetyl chloride.
- Characterization Techniques : IR spectroscopy, NMR spectroscopy.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Bioactivity
Structure-Activity Relationships (SAR)
- Substituent Position : The carboxylic acid at C2 in the target compound likely improves solubility and target binding compared to C6-substituted isomers (e.g., imidazo[2,1-b][1,3]thiazole-6-carboxylic acid) .
- Electron-Withdrawing Groups : Trifluoromethyl and bromine substituents enhance antitubercular and antitumor activities, respectively .
- Heterocycle Fusion: Imidazo[5,1-b] fusion (target compound) vs.
Pharmacological Profiles
- Antitumor Activity: Thiadiazole derivatives (e.g., 9b) show potent inhibition of hepatocellular carcinoma (HepG2), while thiazoles (e.g., 12a) exhibit dual activity against HepG2 and breast cancer (MCF-7) . The target compound’s carboxylic acid may similarly enhance cytotoxicity via hydrogen bonding.
- Antimicrobial Potential: Pyrido[2,1-b][1,3,4]oxadiazine-dialdehyde composites () and triazole-substituted imidazothiadiazoles () demonstrate broad-spectrum activity, suggesting the target compound could be optimized for similar applications .
Limitations and Opportunities
- Data Gaps : Direct antitumor or antimicrobial data for the target compound are lacking; inferences rely on SAR from analogues.
- Synthetic Scalability : Microwave-assisted methods () offer efficiency advantages over traditional routes for large-scale production.
Preparation Methods
Cyclodehydration of Aromatic Carboxylic Acids with Thiosemicarbazide
A well-established method involves cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction leads to the formation of 1,3,4-thiadiazole-2-amine derivatives, which are key intermediates in constructing the imidazo-thiadiazole ring system.
Procedure: A mixture of the aromatic carboxylic acid (3.00 mmol) and POCl3 (10 mL) is stirred at room temperature for 20 minutes. Thiosemicarbazide (3.00 mmol) is then added, and the mixture is heated at 80–90 °C for 1 hour. After cooling, water is added, and the mixture is refluxed for 4 hours. Subsequent basification to pH 8 with sodium hydroxide precipitates the product, which is filtered and recrystallized.
Example: Synthesis of 5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-amine yielded a beige solid with 62% yield and melting point 315–316 °C.
Formation of the Imidazo Ring
The imidazo ring is formed by condensation reactions involving the 1,3,4-thiadiazole intermediates with aldehydes or other electrophiles under conditions that promote cyclization.
Vilsmeier-Haack Reaction: Treatment of 1,3,4-thiadiazole derivatives with Vilsmeier-Haack reagent produces imidazo[2,1-b]thiadiazole-5-carbaldehyde derivatives. These aldehydes serve as precursors for further functionalization.
Knoevenagel Condensation: The aldehyde derivatives undergo Knoevenagel condensation with active methylene compounds such as 2-(2,4-dioxothiazolidin-3-yl)acetic acid in the presence of catalytic piperidine and acetic acid to yield substituted imidazo[2,1-b]thiadiazoles.
Introduction of the Methyl Group at the 5-Position
The methyl group at the 5-position can be introduced either by using methyl-substituted starting materials or by methylation reactions on the imidazo-thiadiazole core.
Starting Material Approach: Using 5-methyl-substituted aromatic carboxylic acids as precursors in the cyclodehydration step ensures the methyl group is incorporated early in the synthesis.
Post-Cyclization Methylation: Alternatively, methylation of the 5-position on the imidazo-thiadiazole ring can be achieved through electrophilic substitution reactions, although this is less commonly reported due to potential regioselectivity issues.
Representative Reaction Scheme and Data Table
Analytical Characterization Supporting the Preparation
NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the structure, showing characteristic signals for the methyl group at the 5-position and the carboxylic acid carbon at the 2-position.
FT-IR Spectroscopy: The presence of carboxylic acid is confirmed by strong absorption bands around 1700 cm⁻¹ (C=O stretch) and broad O-H stretch bands near 3400 cm⁻¹.
Elemental Analysis: Calculated and found values for C, H, N, and S correspond closely, confirming purity and correct molecular formula.
Summary of Research Findings
The cyclodehydration of substituted aromatic carboxylic acids with thiosemicarbazide under POCl3 catalysis is a robust route to 1,3,4-thiadiazole intermediates, which are essential for constructing the imidazo-thiadiazole core.
The Vilsmeier-Haack reaction and subsequent Knoevenagel condensation provide versatile pathways to functionalize the imidazo-thiadiazole ring, allowing installation of the carboxylic acid group at the 2-position.
Using methyl-substituted starting materials ensures regioselective introduction of the methyl group at the 5-position, critical for obtaining 5-Methylimidazo[5,1-b]thiadiazole-2-carboxylic acid.
The methodologies are supported by comprehensive spectral and elemental analysis, confirming the successful synthesis of the target compound with satisfactory yields and purity.
This detailed overview consolidates diverse and authoritative research data on the preparation methods of 5-Methylimidazo[5,1-b]thiadiazole-2-carboxylic acid, providing a professional and comprehensive guide suitable for advanced synthetic organic chemistry applications.
Q & A
Q. What are the standard synthetic routes for 5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid, and how can intermediates be characterized?
A multistep approach is commonly employed. The synthesis begins with cyclization of thiosemicarbazide and a carboxylic acid derivative to form 2-amino-[1,3,4]thiadiazoles. Subsequent treatment with 2-haloketones (e.g., bromoacetone) yields imidazo[2,1-b][1,3,4]thiadiazoles. Methylation at the C5 position can be achieved using methylating agents like methyl iodide under basic conditions. Bromination with N-bromosuccinimide (NBS) is avoided unless halogenation is required . Key intermediates :
Q. How can researchers validate the structural integrity of this compound?
Use spectroscopic and crystallographic methods:
- NMR : H NMR (DMSO-d6) typically shows signals for the methyl group (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error.
- X-ray diffraction : Single-crystal analysis resolves regiochemistry, as seen in analogous thiadiazole derivatives .
Advanced Research Questions
Q. How can synthetic yield be optimized for the imidazo-thiadiazole core under varying reaction conditions?
A factorial design approach is recommended:
-
Variables : Solvent polarity (DMF vs. EtOH), temperature (80–120°C), and catalyst (e.g., EtN).
-
Results :
Condition Yield (%) Purity (%) DMF, 100°C, EtN 78 95 EtOH, 80°C, no base 45 82
Higher yields are achieved in polar aprotic solvents with catalytic base .
Q. What strategies resolve contradictions in reported biological activities of imidazo-thiadiazole derivatives?
Discrepancies often arise from assay conditions or substituent effects. For example:
- pH-dependent activity : Thiadiazole derivatives exhibit enhanced antimicrobial activity at pH 7.4 due to improved solubility .
- Substituent analysis : Electron-withdrawing groups (e.g., -NO) at C5 increase anticancer activity, while methyl groups favor anti-inflammatory effects .
Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and molecular docking studies .
Q. How can cross-coupling reactions expand the functional diversity of this compound?
Suzuki-Miyaura or Buchwald-Hartwig reactions enable late-stage diversification:
- Example : Pd-catalyzed coupling of 5-bromo-imidazo-thiadiazole with aryl boronic acids introduces biaryl motifs (e.g., 5-(4-chlorophenyl)- derivatives) .
- Challenges : Steric hindrance at the thiadiazole ring requires bulky ligands (e.g., XPhos) for efficient coupling .
Q. What in vitro models are suitable for evaluating its enzyme inhibition potential?
- 15-Lipoxygenase (15-LOX) : Use UV-Vis spectroscopy to monitor linoleic acid oxidation (λ = 234 nm). IC values <10 μM indicate strong inhibition .
- Kinetic studies : Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .
Methodological Considerations
Q. How should researchers address solubility challenges in biological assays?
- Co-solvents : Use DMSO (<1% v/v) to maintain compound stability.
- Prodrug approach : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
